(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
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Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H13FN2OS and its molecular weight is 336.38. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile and its derivatives exhibit significant fungicidal activities. One study synthesized novel derivatives of this compound and found them to be effective against Colletotrichum gossypii, a pathogen affecting cotton plants, with high inhibition rates at low concentrations (Shen De-long, 2010).
Antioxidant Activity
Derivatives of this compound have also been explored for their antioxidant properties. In one research, 2-(4-fluorophenyl)thiazolidin-4-one derivatives were synthesized and demonstrated promising antioxidant activities (Ahmed O. H. El Nezhawy et al., 2009).
Mechano-Fluorochromic Properties
A study highlighted the interesting mechano-fluorochromic properties of a derivative of this compound under hydrostatic pressure, showing a significant change in fluorescence color upon application of pressure (M. Ouyang et al., 2016).
Spasmolytic Activities
Derivatives of this compound were synthesized and evaluated for their potential spasmolytic activity. Certain derivatives demonstrated potent antispasmodic activities in both in vitro and in vivo studies (S. Naruto et al., 1982).
Photophysical Properties
The photophysical properties of various derivatives, especially concerning fluorescence, have been a subject of study. For example, certain derivatives emit green fluorescence in solid state and solution under UV irradiation (Zhaozhe Xu et al., 2012).
Anticancer Properties
Recent research has explored the anticancer properties of certain derivatives, with some showing moderate action against specific breast cancer cell lines (Yulia Matiichuk et al., 2022).
Nonlinear Optical Limiting
This compound's derivatives have been investigated for their potential in nonlinear optical limiting, useful in photonic or optoelectronic devices for protecting human eyes and optical sensors (S. Anandan et al., 2018).
Crystal Structure and Optical Properties
Studies have also been conducted on the crystal structure and optical properties of various isomers of this compound, revealing details about their molecular packing and intermolecular interactions (B. Shinkre et al., 2008).
Applications in Dye-Sensitized Solar Cells
A derivative of this compound was synthesized for use in dye-sensitized solar cells, showing good charge separation between HOMO and LUMO energy levels (P. Naik et al., 2018).
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c1-23-18-5-3-2-4-14(18)10-15(11-21)19-22-17(12-24-19)13-6-8-16(20)9-7-13/h2-10,12H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMKDYUOHCJREB-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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